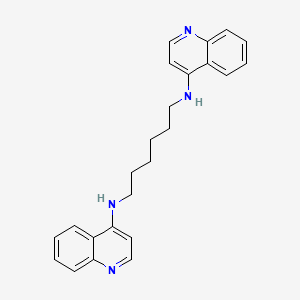
1,6-Hexanediamine, N,N'-di-4-quinolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-di-4-quinolinyl- is an organic compound that features a hexamethylene chain terminated with two quinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,6-hexanediamine with 4-chloroquinoline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of 1,6-hexanediamine attack the chloroquinoline, resulting in the formation of the desired product.
Reaction Conditions:
Solvent: Dimethylformamide or similar polar aprotic solvent
Base: Potassium carbonate or sodium hydride
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 1,6-Hexanediamine, N,N’-di-4-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N,N’-di-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The quinolinyl groups can be oxidized to form quinoline N-oxides.
Reduction: The quinolinyl groups can be reduced to tetrahydroquinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: N-alkyl or N-acyl derivatives of 1,6-Hexanediamine, N,N’-di-4-quinolinyl-
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-di-4-quinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinolinyl groups can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Hexanediamine, N,N’-dimethyl-
- 1,6-Hexanediamine, N,N’-di-n-butyl-
- 1,6-Hexanediamine, N,N,N’,N’-tetramethyl-
Uniqueness
1,6-Hexanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct electronic and steric properties compared to other derivatives. These properties can enhance its interactions with biological targets and its utility in materials science.
Eigenschaften
CAS-Nummer |
57599-89-0 |
|---|---|
Molekularformel |
C24H26N4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N,N'-di(quinolin-4-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C24H26N4/c1(7-15-25-23-13-17-27-21-11-5-3-9-19(21)23)2-8-16-26-24-14-18-28-22-12-6-4-10-20(22)24/h3-6,9-14,17-18H,1-2,7-8,15-16H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
OYXLOBNKXFANLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCNC3=CC=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


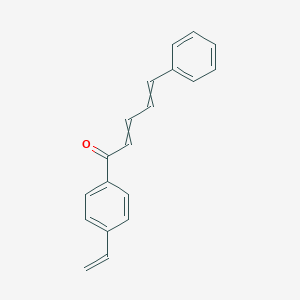
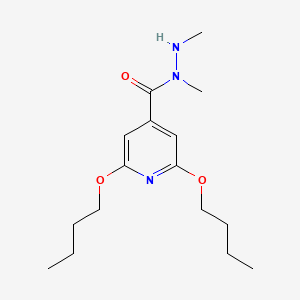

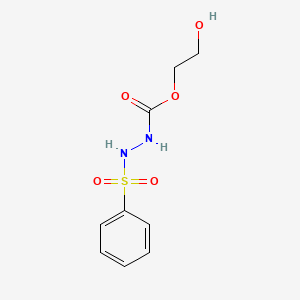
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
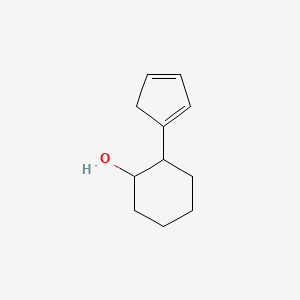
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
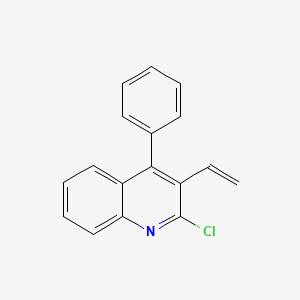

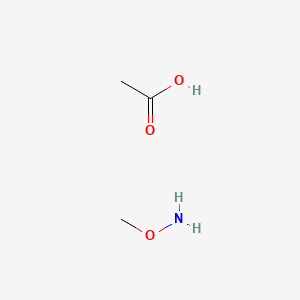



![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
